Product packaging for 2-Prop-2-yn-1-ylbenzaldehyde(Cat. No.:CAS No. 53952-98-0)

2-Prop-2-yn-1-ylbenzaldehyde

Cat. No.: B3053455
CAS No.: 53952-98-0
M. Wt: 144.17 g/mol
InChI Key: HOEONRAESZJIQP-UHFFFAOYSA-N
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Description

2-Prop-2-yn-1-ylbenzaldehyde is a versatile chemical building block featuring both a benzaldehyde and a terminal alkyne functional group. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. It is particularly useful in the development of novel hybrid molecules via click chemistry cycloadditions . Compounds with a propargyloxybenzaldehyde scaffold, similar to this one, are key precursors in the synthesis of dihydropyrimidinone hybrids, which have shown promising antiproliferative activity against various tumor cell lines in scientific studies . Furthermore, research into related propargyl-containing compounds has revealed potential antidepressant-like effects mediated through the serotonergic system, highlighting the broader pharmaceutical relevance of this chemical class . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O B3053455 2-Prop-2-yn-1-ylbenzaldehyde CAS No. 53952-98-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-2-ynylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c1-2-5-9-6-3-4-7-10(9)8-11/h1,3-4,6-8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEONRAESZJIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348722
Record name 2-prop-2-yn-1-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53952-98-0
Record name 2-prop-2-yn-1-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

A Bifunctional Building Block Driving Chemical Innovation

The inherent dual reactivity of 2-prop-2-yn-1-ylbenzaldehyde positions it as a cornerstone in the development of efficient synthetic methodologies. The aldehyde functionality serves as a classical electrophilic site, readily participating in reactions such as imination, condensation, and additions. Concurrently, the terminal alkyne, or propargyl group, acts as a versatile handle for a multitude of transformations, including metal-catalyzed couplings, cyclizations, and cycloadditions. This bifunctionality allows for the execution of domino or tandem reactions, where multiple bonds are formed in a single operation, thereby enhancing synthetic efficiency and atom economy.

The strategic arrangement of the aldehyde and propargyl groups at the ortho position on the benzene (B151609) ring is crucial. This proximity facilitates intramolecular reactions, leading to the formation of fused ring systems that are prevalent in pharmaceuticals and materials science. Researchers have successfully employed this compound and its derivatives as key starting materials for the synthesis of complex molecules like isoquinolines, isochromenes, and other polycyclic frameworks. rsc.orgrsc.org

Illuminating the Scope of Academic Inquiry

Academic research has extensively explored the synthetic potential of 2-prop-2-yn-1-ylbenzaldehyde and the broader class of 2-alkynylbenzaldehydes. scispace.com These investigations have led to the development of novel synthetic methods and the discovery of unprecedented chemical transformations. The compound has proven to be a valuable substrate in various catalytic systems, including those based on rhodium, gold, copper, and palladium. oup.comnih.govnih.gov

A significant area of research has focused on its use in domino reactions for the synthesis of nitrogen-containing heterocycles. For instance, the reaction of 2-propargylbenzaldehydes with ammonium (B1175870) acetate (B1210297) under microwave irradiation provides a direct route to 3-benzyl isoquinolines. rsc.org This method highlights the ability of the aldehyde to form an imine in situ, which then undergoes a cycloisomerization involving the proximate alkyne.

The following table summarizes selected research findings on the application of 2-alkynylbenzaldehydes in the synthesis of various cyclic compounds, illustrating the versatility of this structural motif.

Catalyst/ReagentReactant(s)Product TypeReference
Rhodium complexesWater-gas shift reaction conditionsTricyclic Lactones oup.com
Ammonium acetate (microwave)-3-Benzylisoquinolines rsc.org
Gold catalystsVinyldiazo Carbonyls4,5-Dihydro-benzo[g]indazoles nih.gov
Copper(I) bromidePrimary amines4-Bromoisoquinolones nih.gov

Furthermore, studies have delved into the electronic properties of the C≡C triple bond in 2-alkynylbenzaldehydes to understand and predict the regioselectivity of their annulation reactions. researchgate.net Techniques such as ¹³C NMR spectroscopy have been employed to probe the electron density of the alkyne carbons, providing insights into their electrophilic and nucleophilic character. researchgate.net This fundamental understanding is critical for designing new synthetic strategies and controlling reaction outcomes. The exploration of this compound and its analogues continues to be an active area of research, with ongoing efforts to expand its applications in the synthesis of biologically active molecules and functional materials.

An in-depth analysis of synthetic methodologies has been crucial in the preparation of this compound and its derivatives. This article explores various chemical reactions and strategies employed for the synthesis of this key chemical intermediate.

Chemical Reactivity and Transformation Studies of 2 Prop 2 Yn 1 Ylbenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a key site of reactivity in 2-Prop-2-yn-1-ylbenzaldehyde, readily undergoing both oxidation and reduction, as well as condensation reactions to form various derivatives.

Redox Chemistry of the Aldehyde Group

The aldehyde functional group can be either oxidized to form a carboxylic acid or reduced to form a primary alcohol.

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. libretexts.orgaskfilo.com This can be achieved using a variety of oxidizing agents. Common methods include the use of potassium dichromate(VI) in acidic solution or milder reagents like Oxone. libretexts.orgorganic-chemistry.org The general reaction involves the conversion of the aldehyde's -CHO group to a -COOH group. For instance, the oxidation of propanal yields propanoic acid. askfilo.com While specific studies on the oxidation of this compound are not detailed in the provided search results, the general principles of aldehyde oxidation are well-established and would be expected to apply.

Table 1: General Aldehyde Oxidation Reactions

Aldehyde Oxidizing Agent Carboxylic Acid Product
Propanal [ox] Propanoic Acid askfilo.com
2,3-dimethylpentanal [ox] 2,3-dimethylpentanoic acid askfilo.com
3-ethylbenzaldehyde [ox] 3-ethylbenzoic acid askfilo.com

The reduction of aldehydes to primary alcohols is another important transformation. This reaction can be accomplished using various reducing agents. Although the search results mention the reduction of carbonyl moieties to alcohols using hydrazine (B178648) hydrate, this is generally challenging due to the competing condensation reaction. However, under specific conditions, such as using a large excess of hydrazine, the reduction can proceed in good yields. The reduction of this compound would yield (2-(prop-2-yn-1-yl)phenyl)methanol.

Condensation Reactions for Imine and Hydrazone Formation

Aldehydes readily undergo condensation reactions with primary amines and their derivatives to form imines (Schiff bases) and related compounds. researchgate.net

2-(prop-2-yn-1-yloxy)benzaldehydes react with methyl hydrazine to form 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazine analogues in good yields. tubitak.gov.trresearchgate.net This reaction is a condensation process where the aldehyde and hydrazine derivative combine, with the elimination of a water molecule, to form a hydrazone. researchgate.net The reaction is versatile and accommodates various substituents on the benzaldehyde (B42025) ring. tubitak.gov.trresearchgate.net For example, the synthesis of 1-(2-(but-3-ynyl)benzylidene)-2-methylhydrazine has been reported with a yield of 88%. researchgate.net

Table 2: Synthesis of Hydrazone Derivatives from 2-(prop-2-yn-1-yloxy)benzaldehydes

2-(prop-2-yn-1-yloxy)benzaldehyde Derivative Reagent Product Yield
Substituted 2-(prop-2-ynyloxy)benzaldehydes Methyl hydrazine 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazines Good to excellent tubitak.gov.tr
compound 3e Methyl hydrazine hydrazone 4e 88% researchgate.net

Oxime ethers can be synthesized through a one-pot reaction involving an aldehyde, a hydroxylamine (B1172632) salt, a base, and an alkyl halide. researchgate.net The first step is the formation of an oxime from the aldehyde and hydroxylamine, which is then O-alkylated by the alkyl halide. nih.gov This method has been applied to various aldehydes, including benzaldehyde and cinnamaldehyde, to produce oxime ethers in high yields. researchgate.net While a specific example for this compound is not provided, the general applicability of this reaction suggests it would be a viable route for the synthesis of its corresponding oxime ethers.

Table 3: One-Pot Synthesis of Oxime Ethers

Aldehyde/Ketone Reagents Product Yield
Benzaldehyde or Acetophenone Hydroxylamine hydrochloride, KOH, Alkyl halides in aqueous DMSO Oxime ethers 80-96% researchgate.net
Cinnamaldehyde or Crotonaldehyde Hydroxylamine hydrochloride, K2CO3, Alkyl halides in THF α, β-unsaturated aldoxime ethers 75-82%

Reactions Involving the Alkyne Moiety

The terminal alkyne group in this compound is a key site for chemical reactivity, participating readily in various cycloaddition reactions. These reactions are fundamental in synthetic organic chemistry for the construction of cyclic and heterocyclic systems.

Cycloaddition reactions are powerful tools for forming cyclic compounds in a single, atom-economical step. The alkyne in this compound can act as a two-carbon component in several types of cycloadditions.

1,3-dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile (in this case, the alkyne) to form a five-membered ring. This class of reactions is a cornerstone for the synthesis of a wide array of heterocyclic compounds.

####### 3.2.1.1.1. Azide-Alkyne Cycloaddition ("Click Chemistry")

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole is a prominent reaction. wikipedia.org The copper(I)-catalyzed version of this reaction (CuAAC) is a premier example of "click chemistry," known for its high efficiency, mild reaction conditions, and exceptional regioselectivity. wikipedia.orgbeilstein-journals.orgacs.org

When this compound is reacted with an organic azide in the presence of a copper(I) catalyst, it selectively yields the 1,4-disubstituted triazole product. The reaction is robust and tolerates the aldehyde functional group, proceeding to form the corresponding triazole-substituted benzaldehyde derivative in high yield. This transformation is highly valued in drug discovery, chemical biology, and materials science for its reliability and orthogonality. nih.govnih.gov Ruthenium catalysts can also be employed, which notably lead to the formation of the 1,5-regioisomer of the triazole. wikipedia.org

Table 1: Representative Azide-Alkyne Cycloaddition Reaction

Alkyne SubstrateAzide PartnerCatalystPrimary ProductRegioselectivity
This compoundBenzyl (B1604629) AzideCu(I) source (e.g., CuI)1-Benzyl-4-(2-formylbenzyl)-1H-1,2,3-triazole1,4-disubstituted
This compoundBenzyl AzideRu(II) source1-Benzyl-5-(2-formylbenzyl)-1H-1,2,3-triazole1,5-disubstituted

####### 3.2.1.1.2. Regioselectivity in 1,3-Dipolar Cycloadditions

In the absence of a catalyst, the thermal Huisgen cycloaddition of an azide with an unsymmetrical alkyne like this compound typically produces a mixture of two regioisomers: the 1,4- and 1,5-disubstituted triazoles. wikipedia.orgnih.gov The regioselectivity is governed by a complex interplay of steric and electronic factors of both the dipole and the dipolarophile.

The introduction of catalysts, however, dramatically controls the reaction's outcome.

Copper(I) Catalysis : The overwhelming preference for the 1,4-isomer in CuAAC is a hallmark of this reaction. The mechanism is believed to proceed through a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, leading to the exclusive formation of the 1,4-disubstituted product. acs.org

Ruthenium(II) Catalysis : In contrast, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, direct the reaction to yield the 1,5-disubstituted triazole. The proposed mechanism involves the formation of a six-membered ruthenacycle intermediate, which differs significantly from the copper-catalyzed pathway. wikipedia.org

Other Catalysts : Zinc(II) acetate (B1210297) has also been reported as an effective catalyst for azide-alkyne cycloadditions in water, favoring the 1,4-disubstituted product with terminal alkynes. researchgate.netrsc.org

The ability to selectively access different regioisomers by choosing the appropriate catalyst makes the azide-alkyne cycloaddition a highly versatile tool for synthesizing specifically functionalized benzaldehyde derivatives.

Gold and rhodium complexes are powerful catalysts for a variety of cycloaddition reactions involving alkynes. Their ability to activate the C-C triple bond under mild conditions has led to the development of numerous novel transformations. beilstein-journals.org

Gold(I) Catalysis : Cationic gold(I) complexes are particularly effective at activating the alkyne moiety of this compound towards nucleophilic attack. This activation facilitates intramolecular reactions, such as the cyclization of o-alkynyl benzaldehydes with internal nucleophiles (e.g., alcohols), leading to the formation of functionalized heterocycles. beilstein-journals.org Gold catalysts can also promote formal cycloadditions, including (3+2) and (4+2) reactions, where the alkyne acts as the dipolarophile or dienophile. rsc.org For instance, gold-catalyzed cascade annulations of 2-(ynol)aryl aldehydes can produce benzochromanes or benzobicycloacetals depending on the specific gold catalyst used. beilstein-journals.org

Rhodium(I) Catalysis : Rhodium complexes are well-known for catalyzing [2+2+2] cycloadditions, where three alkyne units (or two alkynes and an alkene) combine to form a benzene (B151609) ring or a cyclohexadiene, respectively. nih.gov While intermolecular versions are common, rhodium can also catalyze intramolecular cycloadditions. Furthermore, rhodium catalysts are employed in other types of cycloadditions, such as [5+2+1] and [3+1+2] reactions involving vinylcyclopropanes and carbon monoxide, showcasing their versatility in constructing complex ring systems. pku.edu.cnresearchgate.netnih.govnih.gov

Table 2: Examples of Metal-Catalyzed Cycloadditions with o-Alkynyl Carbonyl Compounds

Reaction TypeCatalystSubstrate ClassProduct Class
Intramolecular CyclizationAuCl₃2-(Ynol)aryl aldehydesBenzochromanes
[2+2+2] CycloadditionRh(I) complexesDiynes and alkynesSubstituted benzenes
(4+3) CycloadditionAu(I) complexes1-(1-Alkynyl)oxiranyl ketones and nitronesHeterobicyclic products

The [2+2] cycloaddition between an alkyne and an alkene is a synthetically valuable method for constructing cyclobutene (B1205218) rings. However, the thermal reaction is generally forbidden by orbital symmetry rules and requires high temperatures. nih.gov Consequently, photochemical and metal-catalyzed methods are more common.

Photochemical [2+2] Cycloaddition : This reaction typically requires UV light to excite one of the π-systems, allowing the otherwise forbidden cycloaddition to proceed. nih.govyoutube.com The reaction of an alkyne with an alkene under photochemical conditions can lead to the formation of a cyclobutene. Enantioselective versions of these reactions have been developed using chiral sensitizers. researchgate.net While direct examples involving this compound are not prevalent in the literature, the alkyne moiety is, in principle, capable of participating in such transformations, particularly with electron-deficient alkenes. nih.gov Visible-light photocatalysis has emerged as a milder alternative to UV irradiation for these reactions. nih.govresearchgate.net

Metal-Catalyzed [2+2] Cycloaddition : Transition metals can catalyze [2+2] cycloadditions that are thermally forbidden. Cationic gold(I) complexes with sterically hindered ligands have been shown to catalyze the intermolecular [2+2] cycloaddition of terminal alkynes with alkenes, producing cyclobutenes with high regioselectivity. beilstein-journals.orgorganic-chemistry.org Similarly, rhodium(I) complexes have been developed for the intermolecular [2+2] cycloaddition of terminal alkynes with electron-deficient alkenes. acs.org These methods provide a direct route to cyclobutene derivatives under milder conditions than thermal or photochemical approaches.

Cycloaddition Reactions

Sequential [3+2] Annulation Reactions

Sequential [3+2] annulation reactions represent a powerful tool in synthetic organic chemistry for the construction of five-membered heterocyclic rings. While specific studies detailing the sequential [3+2] annulation of this compound are not extensively documented, the reactivity of analogous systems provides significant insight into its potential transformations. For instance, novel sequential [3+2] annulation reactions have been developed using prop-2-ynylsulfonium salts and hydrazonyl chlorides. rsc.org This process facilitates the synthesis of pyrazoles bearing functional motifs that are amenable to post-synthetic modifications, which is valuable in the preparation of various drug candidates. rsc.org

In a related context, a metal-free approach for the construction of tetrasubstituted furans from the Morita–Baylis–Hillman (MBH)-carbonates of acetylenic aldehydes has been reported. rsc.org This strategy involves a cascade nucleophilic substitution followed by a 5-exo-dig-cycloisomerization of the MBH-carbonates with 1,3-dicarbonyl compounds, leading to uniquely substituted 2-furan-3-yl acrylates. rsc.org These examples underscore the utility of the propargyl moiety, a key feature of this compound, in participating in [3+2] annulation cascades to generate diverse heterocyclic frameworks. The electrophilic nature of the aldehyde in this compound further suggests its potential to engage in such cycloadditions following initial nucleophilic attack or condensation.

Annulation and Cascade Cyclization Reactions

The unique bifunctional nature of this compound, possessing both an aldehyde and a terminal alkyne, makes it an ideal substrate for domino reactions leading to complex polycyclic structures. One such conceived pathway is a domino imination/cycloisomerization sequence. This process would typically begin with the formation of an imine through the condensation of the aldehyde group with a primary amine. The subsequent cycloisomerization step, often catalyzed by a transition metal, would then involve the alkyne moiety to construct a new ring system.

While a specific domino imination/cycloisomerization reaction for this compound is not explicitly detailed in the surveyed literature, the principles of such transformations are well-established for related o-alkynylbenzaldehydes. For example, silver-catalyzed domino reactions of ortho-alkynylbenzaldehydes have been shown to produce functionalized isochromene derivatives through hydroarylation/cycloisomerization or acetalization/cycloisomerization pathways. nih.govacs.orgresearchgate.net These examples highlight the propensity of the o-alkynylbenzaldehyde scaffold to undergo cyclization under catalytic conditions, suggesting that an appropriately chosen amine and catalyst could indeed facilitate a domino imination/cycloisomerization cascade with this compound to yield nitrogen-containing polycycles.

A significant advancement in the chemistry of analogous o-(2-acyl-1-ethynyl)benzaldehydes involves their cascade cyclization with amino acid derivatives through the Erlenmeyer–Plöchl azlactone (EPA) reaction. nih.govnih.govacs.org This methodology provides a highly regioselective and divergent route to complex heterocyclic systems. nih.govnih.govacs.org When N-acylglycines are used, the reaction proceeds through a cascade of bond-forming events to yield indeno[2,1-c]pyran-3-ones. nih.govnih.gov This transformation involves the sequential formation of two carbon-carbon bonds and two carbon-oxygen bonds. nih.govnih.gov

The proposed mechanism begins with the in situ formation of an oxazolone (B7731731) intermediate from the N-acylglycine. This oxazolone then engages with the o-(2-acyl-1-ethynyl)benzaldehyde in a series of cyclization steps induced by an acetate anion. nih.gov This process ultimately constructs the fused tricyclic core of the indenopyranones. nih.gov The reaction is notable for being operationally straightforward, proceeding under mild, metal-free conditions, and exhibiting high atom economy. nih.gov

Table 1: Substrate Scope for the Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with N-Acylglycines.
o-(2-Acyl-1-ethynyl)benzaldehyde DerivativeN-AcylglycineProduct (Indeno[2,1-c]pyran-3-one) Yield (%)
2-(3-Oxo-3-phenylprop-1-yn-1-yl)benzaldehydeHippuric Acid85
2-(3-Oxo-3-(p-tolyl)prop-1-yn-1-yl)benzaldehydeHippuric Acid82
2-(3-(4-Methoxyphenyl)-3-oxoprop-1-yn-1-yl)benzaldehydeHippuric Acid88
2-(3-(4-Chlorophenyl)-3-oxoprop-1-yn-1-yl)benzaldehydeHippuric Acid75
2-(3-Oxo-3-phenylprop-1-yn-1-yl)benzaldehydeN-(4-Chlorobenzoyl)glycine78

The Erlenmeyer–Plöchl azlactone reaction with o-(2-acyl-1-ethynyl)benzaldehydes also serves as a platform for divergent domino annulation strategies. nih.govnih.gov The divergence in the reaction outcome is dictated by the nature of the amino acid derivative employed. nih.govnih.gov While N-acylglycines lead to the formation of indeno[2,1-c]pyran-3-ones as described previously, the use of free amino acids under similar conditions results in the formation of 1-oxazolonylisobenzofurans. nih.govnih.gov

This divergent pathway involves an initial formation of the oxazolone, which then undergoes a 1,2-addition to the aldehyde functionality of the o-(2-acyl-1-ethynyl)benzaldehyde. nih.gov The reaction culminates in the formation of an isobenzofuran (B1246724) ring via a selective 5-exo-dig cyclization. nih.govnih.gov This process involves the formation of a new carbon-carbon and a new carbon-oxygen bond. nih.govnih.gov The ability to selectively synthesize two distinct and complex heterocyclic scaffolds from a common starting material by simply varying the amino acid component highlights the elegance and utility of this divergent domino strategy. nih.gov

Table 2: Divergent Synthesis of 1-Oxazolonylisobenzofurans from o-(2-Acyl-1-ethynyl)benzaldehydes and Free Amino Acids.
o-(2-Acyl-1-ethynyl)benzaldehyde DerivativeFree Amino AcidProduct (1-Oxazolonylisobenzofuran) Yield (%)
2-(3-Oxo-3-phenylprop-1-yn-1-yl)benzaldehydeGlycine72
2-(3-Oxo-3-(p-tolyl)prop-1-yn-1-yl)benzaldehydeAlanine68
2-(3-(4-Methoxyphenyl)-3-oxoprop-1-yn-1-yl)benzaldehydeValine65
2-(3-(4-Chlorophenyl)-3-oxoprop-1-yn-1-yl)benzaldehydePhenylalanine70

The Robinson annulation is a classic and powerful ring-forming reaction in organic synthesis that combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring. masterorganicchemistry.comwikipedia.org The reaction typically involves the reaction of a ketone with a methyl vinyl ketone to form an α,β-unsaturated ketone within a cyclohexane (B81311) ring. wikipedia.org

While a direct application of the Robinson annulation to this compound is not found in the literature, the principles of this reaction can be conceptually applied to analogous systems. For such a transformation to be feasible with this compound, it would likely require initial conversion of one of the functional groups to a suitable Michael donor or acceptor. For instance, the aldehyde could be transformed into an enolate-equivalent, or the alkyne could be elaborated into a Michael acceptor. A hypothetical scenario could involve the conjugate addition of a nucleophile to an activated form of the alkyne, followed by an intramolecular aldol-type condensation involving the aldehyde. This would, in principle, allow for the construction of a new ring system, in keeping with the spirit of the Robinson annulation.

Table 3: Key Steps in a Classical Robinson Annulation.
StepDescription
1Michael Addition: Nucleophilic addition of an enolate to an α,β-unsaturated ketone.
2Intramolecular Aldol Condensation: Ring closure via an internal aldol reaction.
3Dehydration: Elimination of water to form a cyclohexenone ring.

Metal-Catalyzed Oxygenation Reactions (e.g., Ruthenium Catalysis)

Metal-catalyzed oxygenation reactions are of great interest for the direct introduction of oxygen-containing functional groups into organic molecules. Ruthenium catalysts, in particular, have shown remarkable versatility in mediating such transformations. While specific studies on the ruthenium-catalyzed oxygenation of this compound are not prevalent, the reactivity of related substrates provides valuable insights.

Ruthenium complexes have been effectively used for the oxidative cleavage of olefins and alkynes to yield aldehydes and carboxylic acids. For instance, ruthenium trichloride (B1173362) in the presence of an oxidant like sodium periodate (B1199274) can cleave terminal aliphatic olefins to the corresponding aldehydes in excellent yields. Furthermore, ruthenium catalysts have been employed for the ortho-alkynylation of benzoic acids and the peri-alkynylation of naphthols, demonstrating their ability to activate C-H bonds in proximity to directing groups. nih.gov This suggests the potential for directed oxygenation of the aromatic ring of this compound, where the aldehyde could serve as a directing group. Additionally, ruthenium-catalyzed C-H bond oxygenations have been achieved on arenes bearing weakly coordinating ketones, leading to hydroxylated aryl ketones. This precedent indicates that under appropriate conditions, a ruthenium catalyst could potentially mediate the oxygenation of either the aromatic ring or the propargyl group of this compound.

Diborylation of the Alkyne Moiety

The terminal alkyne functionality in this compound is amenable to diborylation, a powerful transformation that introduces two boron moieties across the carbon-carbon triple bond. This reaction significantly enhances the synthetic utility of the molecule, as the resulting vinyl- or gem-diboronates are versatile intermediates for subsequent cross-coupling reactions. The regiochemical outcome of the diborylation is highly dependent on the catalytic system employed.

1,1-Diborylation:

One possible pathway is the 1,1-diborylation, which yields a gem-diborylalkene. This transformation is typically achieved using transition metal catalysts, with cobalt complexes being particularly effective. acs.org The reaction of a terminal alkyne with a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a suitable cobalt catalyst would be expected to selectively produce the 1,1-diborylated product. Organobase-catalyzed methods have also been developed for the 1,1-diborylation of terminal alkynes, offering a metal-free alternative. rsc.org

Table 1: Representative Conditions for 1,1-Diborylation of Terminal Alkynes

Catalyst/ReagentDiboron ReagentSolventTemperatureSelectivity
Cobalt ComplexBis(pinacolato)diboron (B₂pin₂)Anhydrous, non-polar solvent (e.g., Toluene)Room TemperatureHigh 1,1-selectivity
Organobase (e.g., LiOtBu)Bis(2,4-dimethylpentane-2,4-glycolato)diboron (B₂oct₂)Anhydrous, polar aprotic solvent (e.g., THF)Mild ConditionsHigh 1,1-selectivity

1,2-Diborylation:

Alternatively, 1,2-diborylation can occur, leading to the formation of a vicinal diborylalkene. This transformation is often catalyzed by platinum or other late transition metals. researchgate.net The stereochemical outcome is typically a cis-addition, yielding the Z-isomer. Transition-metal-free methods for the 1,2-diborylation of terminal alkynes have also been reported, providing access to vinylboronates with excellent regioselectivity under mild conditions. researchgate.net

Table 2: Representative Conditions for 1,2-Diborylation of Terminal Alkynes

CatalystDiboron ReagentSolventTemperatureStereoselectivity
Platinum(0) ComplexBis(pinacolato)diboron (B₂pin₂)Anhydrous, non-polar solvent (e.g., Toluene)Elevated TemperatureHigh cis-selectivity
Copper(I) ComplexBis(pinacolato)diboron (B₂pin₂)Anhydrous, polar aprotic solvent (e.g., THF)Room TemperatureHigh cis-selectivity

The aldehyde group in this compound is expected to be tolerant of these reaction conditions, allowing for the selective functionalization of the alkyne moiety. The resulting diborylated products can then undergo further transformations, such as sequential Suzuki-Miyaura cross-coupling reactions, to introduce different substituents at the former alkyne carbons.

Multicomponent Reaction Strategies Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov this compound is an excellent substrate for such reactions, as both the aldehyde and the alkyne can participate in the formation of new bonds, leading to the rapid construction of diverse heterocyclic scaffolds. Research on structurally similar 2-alkynylbenzaldehydes has demonstrated their utility in a variety of MCRs. acs.orgbeilstein-journals.orgnih.govacs.org

Synthesis of 1,2-Dihydroisoquinoline (B1215523) Derivatives:

A prominent application of 2-alkynylbenzaldehydes in MCRs is the synthesis of 1,2-dihydroisoquinoline derivatives. In a typical reaction, this compound would be combined with an amine and a nucleophile, such as a ketone or a phosphonate, in the presence of a suitable catalyst. acs.orgbeilstein-journals.org Lewis acids, particularly silver salts like silver triflate (AgOTf), have been shown to be highly effective in promoting these cyclization cascades. acs.orgbeilstein-journals.org The reaction proceeds through the initial formation of an imine from the aldehyde and the amine, which is then attacked by the nucleophile. The alkyne moiety subsequently participates in an intramolecular cyclization to form the dihydroisoquinoline ring system. The use of a chiral catalyst can lead to the enantioselective synthesis of these valuable heterocyclic products. acs.org

Table 3: Example of a Multicomponent Reaction for the Synthesis of 1,2-Dihydroisoquinolines

Reactant 1Reactant 2Reactant 3CatalystProduct
This compoundAnilineAcetoneAgOTf / ProlineSubstituted 1,2-Dihydroisoquinoline
This compoundBenzylamineDiethyl PhosphonateCuIC1-Phosphonylated 1,2-Dihydroisoquinoline

These MCRs offer a convergent and highly flexible approach to complex molecular architectures. By varying the amine and nucleophile components, a wide array of substituted 1,2-dihydroisoquinolines can be accessed from a common this compound precursor.

Mechanistic Investigations of Reactions Involving 2 Prop 2 Yn 1 Ylbenzaldehyde

Elucidation of Cascade Cyclization Mechanisms

Cascade cyclization reactions involving derivatives of 2-prop-2-yn-1-ylbenzaldehyde, such as o-(2-acyl-1-ethynyl)benzaldehydes, provide an efficient route to complex polycyclic structures like indeno[2,1-c]pyran-3-ones. Mechanistic studies have been conducted to unravel the intricate steps of these transformations.

A proposed mechanism for the cascade cyclization of an o-(2-acyl-1-ethynyl)benzaldehyde with an amino acid derivative, such as hippuric acid, begins with the in situ formation of an oxazolone (B7731731) intermediate via a Dakin–West-like reaction. nih.govacs.orgsemanticscholar.org This intermediate subsequently undergoes dehydration to form a corresponding ene-yne-one oxazolone. nih.govacs.org The cascade is then initiated by a 1,4-addition of an acetate (B1210297) anion to this activated system, which generates a key allene-enolate anion intermediate. nih.govacs.org

This allene-enolate anion intermediate is pivotal, as it triggers a series of intramolecular cyclizations. An intramolecular 1,4-addition results in the formation of a crucial C-C bond, constructing the indene (B144670) ring system. semanticscholar.org This step occurs with the concurrent opening of the oxazolone moiety to yield a ketene (B1206846) intermediate. semanticscholar.org This sequence of events, involving the formation of multiple C-C and C-O bonds in a single operation, highlights the efficiency of the cascade process. acs.orgsemanticscholar.org The reaction pathway showcases a sophisticated interplay of sequential and concurrent bond-forming events that lead to the rapid assembly of the complex indenopyranone core.

Experimental evidence supports this proposed pathway. For instance, the key oxazolone intermediate has been successfully isolated and characterized from reactions conducted at lower temperatures (50-60 °C), confirming its role as a true intermediate in the reaction sequence. nih.govacs.org

Table 1: Effect of Temperature on Reaction Pathway
EntryTemperature (°C)Time (h)ProductYield (%)Reference
1501.5Oxazolone Intermediate (5a)29 nih.govacs.org
2601.5Oxazolone Intermediate (5a)56 nih.govacs.org
3804Cascade Product (2a)32 nih.govacs.org

Mechanistic Hypotheses for Domino Imination/Cycloisomerisation Pathways

Domino reactions that combine imination and cycloisomerization steps are powerful tools for synthesizing nitrogen-containing heterocycles from 2-alkynylbenzaldehydes. One plausible mechanistic pathway for such a transformation involves the initial condensation between a 2-alkynylbenzaldehyde and an aminophenylmethanol, which generates a crucial imine intermediate. nih.gov In a silver(I)-catalyzed system, this imine intermediate is activated by the silver salt to form a π-Ag complex. nih.gov This complexation facilitates an intramolecular nucleophilic addition, leading to the formation of an N-aryl imine cation, which then undergoes further transformation to yield fused tetracyclic isoquinoline (B145761) products. nih.gov

An alternative domino pathway has been proposed for reactions starting from 2-alkynylbenzaldoximes, which are readily formed from the parent aldehyde. In the presence of a silver triflate (AgOTf) catalyst, the 2-alkynylbenzaldoxime can first undergo cyclization to form an isoquinoline N-oxide intermediate. beilstein-journals.org This highly reactive N-oxide can then act as a 1,3-dipole in a subsequent cycloaddition reaction with an α,β-unsaturated carbonyl compound. beilstein-journals.org This is followed by a rearrangement or fragmentation of the resulting cycloadduct to afford 1-alkylated isoquinoline derivatives. beilstein-journals.org Both hypotheses underscore the initial formation of a C=N bond (imine or oxime) as the trigger for a subsequent, metal-promoted cyclization cascade.

Studies on Regioselectivity and Stereocontrol in Cycloaddition Reactions

Cycloaddition reactions are fundamental processes in organic chemistry for the construction of cyclic compounds. The regioselectivity and stereocontrol of these reactions when involving substrates with functionalities similar to this compound are of significant interest. Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to understand the factors governing the outcomes of [3+2] cycloaddition reactions. nih.govrsc.org

These studies analyze the electronic factors that control regioselectivity and stereoselectivity. nih.gov For example, in the [3+2] cycloaddition of a nitrone with an alkyne-containing molecule, the reaction can proceed through different regioisomeric and stereoisomeric pathways. nih.gov Computational analysis of the transition states for these pathways helps to predict the favored product. nih.govrsc.org Bonding Evolution Theory (BET) analysis can further reveal that such reactions often proceed through the coupling of pseudoradical centers, with the formation of the new covalent bonds not commencing until the transition state is reached. nih.gov

Achieving stereocontrol in cycloaddition reactions where the reacting center is distant from a chiral influence can be challenging. One effective strategy is the use of a chiral auxiliary. For instance, chiral diazaborolidines have been shown to be highly effective in controlling stereoselectivity in various cycloaddition reactions, including [3+2] dipolar cycloadditions with nitrones. nih.gov When attached to an alkenylboron compound, these auxiliaries can induce high levels of diastereoselectivity (often >20:1 dr), providing a reliable method for synthesizing enantiomerically enriched cyclic organoboronates. nih.gov X-ray crystal structure analysis of these chiral reagents provides insight into the structural features responsible for the observed stereocontrol. nih.gov

Investigation of Metal-Catalyzed Reaction Mechanisms (e.g., Ruthenium Oxygenation)

Metal catalysts are instrumental in mediating a vast array of organic transformations, including the functionalization of otherwise unreactive C-H bonds. Ruthenium complexes, in particular, have been investigated for their ability to catalyze reactions involving aldehydes and aromatic systems. For instance, a ruthenium-catalyzed β-selective alkylation of vinylpyridines with aldehydes proceeds via a deoxygenative coupling mechanism. nih.gov

A proposed mechanism for this type of transformation begins with the generation of a catalytically active ruthenium species from a precatalyst like [Ru(p-cymene)Cl₂]₂. nih.gov The aldehyde is first converted to a hydrazone, which then coordinates to the ruthenium center along with the other substrate. nih.gov This is followed by the formation of a chair-like transition state that undergoes intramolecular rearrangement to form a new carbon-carbon bond and a six-membered ring intermediate simultaneously. nih.gov Although direct ruthenium-catalyzed oxygenation of this compound itself is not detailed, related studies on ruthenium-catalyzed C-H oxygenation of arenes bearing weakly coordinating ketone or Weinreb amide directing groups establish the utility of ruthenium for such C(sp²)-H functionalizations. These studies provide a mechanistic framework applicable to the development of similar transformations on the benzaldehyde (B42025) scaffold.

Identification and Characterization of Reaction Intermediates

The direct detection and characterization of reaction intermediates are cornerstones of mechanistic elucidation, providing definitive proof for a proposed reaction pathway. In the context of the cascade cyclization of o-(2-acyl-1-ethynyl)benzaldehydes, significant progress has been made in identifying key transient species. nih.govacs.org

As mentioned in Section 4.1, the reaction between o-(2-acyl-1-ethynyl)benzaldehyde and hippuric acid under specific conditions allowed for the isolation of a crucial oxazolone intermediate (compound 5a). nih.govacs.org The successful capture and characterization of this species confirmed that the reaction proceeds through an initial Dakin-West-like reaction before the main cascade sequence. nih.govacs.orgsemanticscholar.org By adjusting the reaction temperature, researchers could favor the formation of either the intermediate or the final cyclized product, as shown in Table 1. nih.govacs.org Further mechanistic proposals point to the subsequent formation of other key, albeit more transient, intermediates such as an ene-yne-one oxazolone, an allene-enolate anion, and a ketene intermediate, which collectively guide the transformation to the final complex product. semanticscholar.org

Computational and Theoretical Studies on 2 Prop 2 Yn 1 Ylbenzaldehyde and Its Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a fundamental tool for predicting and analyzing the mechanisms of chemical reactions. For a molecule like 2-Prop-2-yn-1-ylbenzaldehyde, which possesses multiple reactive sites—the aldehyde group and the terminal alkyne—DFT calculations can offer deep insights into its chemical behavior.

DFT studies can be employed to model various reactions, such as cycloadditions, nucleophilic additions to the carbonyl group, and reactions involving the acidic terminal proton of the alkyne. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be constructed. For instance, in a [3+2] cycloaddition reaction involving the propargyl group of this compound and an azide (B81097), DFT calculations can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. The calculated activation energies for the possible pathways can reveal the most likely mechanism.

A theoretical study on the mechanism and regioselectivity of a similar compound, prop-2-yn-1-ol, in [3+2] cycloaddition reactions with azides using DFT methods at the B3LYP/6-311G(d,p) computational level has been conducted. medcraveonline.comresearchgate.net The analysis of the potential energy surfaces and the characterization of stationary points provide a comprehensive understanding of the reaction dynamics.

Theoretical Analysis of Regioselectivity in Cycloaddition Reactions

Cycloaddition reactions involving the propargyl group of this compound can lead to different regioisomers. Theoretical analysis, particularly using DFT, is crucial for predicting and explaining the observed regioselectivity. For example, in a [3+2] cycloaddition with an unsymmetrical 1,3-dipole, the reaction can yield two different regioisomeric products.

The regioselectivity can be rationalized by analyzing the energies of the transition states leading to the different products. The pathway with the lower activation energy will be the favored one, and the corresponding regioisomer will be the major product. This has been demonstrated in studies of prop-2-yn-1-ol with azides, where the analysis of free energies associated with different reaction pathways indicated high regioselectivity. medcraveonline.comresearchgate.net

Furthermore, the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of the reactants can provide a qualitative prediction of the regioselectivity. The preferred regioisomer is typically the one that results from the best overlap between the HOMO of one reactant and the LUMO of the other. The relative energies and the coefficients of the atomic orbitals in the FMOs at the reacting centers determine the outcome of the reaction.

Electronic Structure Analysis to Predict Reactivity Profiles

The electronic structure of this compound, which can be thoroughly investigated using computational methods, is key to understanding its reactivity. The distribution of electron density, the nature of the molecular orbitals, and various calculated electronic properties can all be used to predict how the molecule will behave in a chemical reaction.

Analysis of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen atom of the carbonyl group is expected to be an electron-rich site (nucleophilic), while the carbonyl carbon and the terminal alkyne proton are expected to be electron-poor sites (electrophilic). This information helps in predicting the sites for nucleophilic and electrophilic attack.

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various reactivity indices. These indices, such as chemical potential, hardness, and the Fukui function, are derived from the molecule's electronic energy and can be used to predict its global and local reactivity. For example, the Fukui function can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack.

Energetic Mapping of Reaction Pathways and Transition States

A complete understanding of a chemical reaction requires a detailed map of the potential energy surface (PES). Computational methods allow for the energetic mapping of reaction pathways, which involves locating and characterizing all the stationary points, including reactants, products, intermediates, and transition states.

By mapping the energetic profiles of different possible reaction pathways, the most favorable route can be identified. For example, in a multi-step reaction, the rate-determining step is the one with the highest activation energy. The structures of the transition states provide valuable information about the geometry of the molecule at the peak of the energy barrier and can offer insights into the factors that control the reaction's feasibility and selectivity.

Applications in Advanced Organic Synthesis and Materials Research

Synthesis of Complex Heterocyclic Scaffolds

The dual reactivity of 2-Prop-2-yn-1-ylbenzaldehyde has been harnessed to construct a wide array of complex heterocyclic systems. The strategic positioning of the aldehyde and propargyl groups facilitates a variety of cyclization strategies, leading to the efficient formation of polycyclic and functionally rich molecules.

Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans

A highly regioselective and divergent approach for the synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans has been developed utilizing derivatives of this compound, specifically o-(2-acyl-1-ethynyl)benzaldehydes. This method is centered around the Erlenmeyer–Plöchl azlactone reaction.

The reaction of o-(2-acyl-1-ethynyl)benzaldehydes with N-acylglycines initiates a cascade cyclization, leading to the formation of Indeno[2,1-c]pyran-3-ones. This process involves the sequential formation of two C-C bonds and two C-O bonds. In contrast, when the same starting material is reacted with free amino acids, the reaction pathway shifts to produce 1-Oxazolonylisobenzofurans. This alternative route involves the formation of a C-C bond between an oxazolone (B7731731) intermediate and the o-(2-acyl-1-ethynyl)benzaldehyde, followed by a selective 5-exo-dig cyclization to form a C-O bond. researchgate.netresearchgate.net

The general reaction conditions for the synthesis of Indeno[2,1-c]pyran-3-ones involve heating the o-(2-acyl-1-ethynyl)benzaldehyde derivative with an N-acylglycine, such as hippuric acid, in the presence of sodium acetate (B1210297) and acetic anhydride.

EntryReactantsBaseSolventTemperature (°C)Time (h)ProductYield (%)
1o-(2-benzoyl-1-ethynyl)benzaldehyde, Hippuric acidNaOAcAc₂O801.5Indeno[2,1-c]pyran-3-one derivative32
2o-(2-acetyl-1-ethynyl)benzaldehyde, N-acetylglycineNaOAcAc₂O/CH₃CN1001Indeno[2,1-c]pyran-3-one derivative-

For the synthesis of 1-Oxazolonylisobenzofurans, the reaction is carried out with a free amino acid under similar conditions.

EntryReactantsBaseSolventTemperature (°C)Time (h)ProductYield (%)
1o-(2-benzoyl-1-ethynyl)benzaldehyde, GlycineNaOAcAc₂O8041-Oxazolonylisobenzofuran derivative-

3-Benzylisoquinolines

The synthesis of functionalized 1,2-dihydroisoquinolines from 2-alkynylbenzaldehydes has been reported through a multicomponent one-pot reaction. nih.gov While a direct synthesis of 3-benzylisoquinolines from this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be proposed based on this methodology. The reaction would involve the condensation of this compound with an amine, followed by an in-situ cyclization and subsequent functionalization.

A proposed reaction would involve a multicomponent reaction of this compound, a primary amine, zinc, and a benzyl (B1604629) bromide derivative. This approach would lead to the formation of a functionalized 1,2-dihydroisoquinoline (B1215523), which could then be oxidized to the corresponding 3-benzylisoquinoline. This proposed pathway offers an efficient route to this class of compounds, which are of significant interest in medicinal chemistry.

Pyrazole (B372694) and Triazole Derivatives

The terminal alkyne functionality of this compound makes it an ideal substrate for cycloaddition reactions to form five-membered heterocyclic rings such as pyrazoles and triazoles.

Pyrazole Derivatives: The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound with hydrazine (B178648) or its derivatives. researchgate.netrsc.orgnih.gov A plausible route to pyrazole derivatives from this compound would involve its conversion to a more reactive intermediate. For instance, a Meyer-Schuster rearrangement of the propargyl alcohol derived from the reduction of the aldehyde could yield an α,β-unsaturated aldehyde. This intermediate could then react with a hydrazine derivative to undergo cyclocondensation, affording the corresponding pyrazole.

Triazole Derivatives: 1,2,3-Triazoles are readily synthesized through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netnih.govnih.gov this compound can be directly employed in this reaction with a variety of organic azides to produce 1,4-disubstituted 1,2,3-triazoles. The reaction is typically carried out in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. This method is known for its high efficiency, mild reaction conditions, and broad substrate scope.

ReactantsCatalystSolventProduct
4-(Diethylamino)-2-(prop-2-yn-1-yloxy)benzaldehyde, Phenyl azide (B81097)CuSO₄, Sodium AscorbatePEG-400:H₂O4-(Diethylamino)-2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde
N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide, Azide derivativesCopper(I)t-BuOH/H₂ON-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives

Epoxide-Fused Pyrrolidines

The synthesis of epoxide-fused pyrrolidines represents a more complex transformation. While a direct synthetic route from this compound is not well-documented, a potential pathway can be envisioned. This would likely involve a multi-step sequence, potentially starting with the formation of a pyrrolidine (B122466) ring through a 1,3-dipolar cycloaddition of an azomethine ylide with the alkyne moiety of a derivative of this compound. The resulting pyrroline (B1223166) could then be epoxidized at a suitably positioned double bond. Alternatively, an intramolecular reaction of a precursor containing both an epoxide and a latent pyrrolidine-forming functionality could be explored. researchgate.net

S-Containing Pyrroles

The synthesis of sulfur-containing pyrroles from this compound is another area where a plausible synthetic route can be proposed based on known methodologies for similar substrates. One potential approach involves a radical-mediated cascade spiro-cyclization/Michael addition of N-arylpropiolamides with thiophenols. nih.gov To apply this to this compound, it would first need to be converted to an N-arylpropiolamide derivative. This could be achieved by oxidation of the aldehyde to the corresponding carboxylic acid, followed by amidation. The resulting N-aryl-3-(2-formylphenyl)propiolamide could then undergo a blue light-promoted radical cyclization with a thiophenol to generate a sulfur-containing spirocyclic pyrrole (B145914) derivative.

Future Research Perspectives and Emerging Directions

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 2-Prop-2-yn-1-ylbenzaldehyde is expected to be heavily influenced by the principles of green chemistry, which prioritize the reduction of hazardous substances and energy consumption. mdpi.comjddhs.comucla.edu Current synthetic routes to substituted benzaldehydes and aromatic alkynes often rely on multi-step procedures that may involve harsh reagents or protecting group strategies. nih.govrug.nlacs.org

Future research will likely focus on developing one-pot or tandem reactions that combine multiple synthetic steps, thereby increasing efficiency and reducing waste. rug.nlacs.orgacs.org For instance, methods that directly couple a propargyl group to an ortho-lithiated benzaldehyde (B42025) precursor, potentially generated in situ, could streamline the synthesis. Another avenue involves the development of catalytic C-H activation/alkynylation strategies, which would represent a highly atom-economical approach to functionalizing the benzene (B151609) ring. acs.org

The use of sustainable and green methodologies will be paramount. This includes exploring:

Alternative Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or deep eutectic solvents. mdpi.comjddhs.com

Energy-Efficient Techniques: Employing microwave irradiation or ultrasound to accelerate reaction times and reduce energy input compared to conventional heating. thieme.com

Renewable Feedstocks: Investigating pathways that utilize bio-based starting materials to construct the aromatic core or the propargyl side chain.

These sustainable approaches aim to make the synthesis of this compound and its derivatives more environmentally benign and economically viable. jddhs.com

Development of New Catalytic Systems for Selective Transformations

The dual functionality of this compound offers a rich landscape for catalytic exploration. The development of new catalytic systems that can selectively target either the aldehyde or the alkyne group, or engage both in domino reactions, is a major area for future research.

Ortho-alkynyl benzaldehydes are known precursors for a variety of heterocyclic and polycyclic compounds through metal-catalyzed cyclization and annulation reactions. researchgate.netmdpi.comnih.govdaneshyari.comresearchgate.net Future work could focus on:

Asymmetric Catalysis: Designing chiral catalysts (e.g., based on gold, silver, or copper) to control the stereochemistry of cyclization reactions, leading to enantioenriched products with potential pharmaceutical applications. researchgate.netacs.org

Novel Metal Catalysts: Exploring earth-abundant and non-toxic metals like manganese or iron to replace precious metal catalysts (e.g., palladium, rhodium), aligning with green chemistry principles. acs.org

Regiodivergent Synthesis: Creating catalyst systems that can steer the reaction towards different constitutional isomers from the same starting material by subtly tuning reaction conditions or ligand design. researchgate.net

The terminal alkyne is particularly amenable to a wide range of transformations, including hydroalkynylation and coupling reactions. rsc.orgnih.gov Research into selective catalytic systems could enable precise control over these reactions, preventing undesired side reactions like oligomerization. nih.govrsc.org For example, developing catalysts for the selective head-to-head or head-to-tail dimerization of the alkyne moiety would open up new synthetic possibilities. nih.gov

Catalyst Type Potential Transformation of this compound Key Research Goal
Chiral Gold(I) ComplexesAsymmetric intramolecular hydroarylation/cyclizationSynthesis of enantioenriched isochromene derivatives
Manganese(I) Pincer ComplexesC-H activation and coupling reactionsDevelopment of sustainable cross-coupling methodologies
Rhodium(I)/Chiral LigandsAsymmetric [4+2] annulation with allenesAccess to complex diarylalkylmethane structures acs.org
Copper(I)/NHC LigandsSelective alkyne allylborationCreation of bifunctional building blocks with high stereocontrol acs.org

Integration into Automated Synthesis Platforms

The increasing demand for rapid drug discovery and materials science necessitates the development of high-throughput synthesis and screening methods. chemrxiv.org Automated synthesis platforms, often coupled with flow chemistry, offer a powerful tool to accelerate the exploration of chemical space.

This compound is an ideal candidate for integration into such automated systems. Its distinct reactive handles—the aldehyde and the alkyne—allow for sequential or parallel diversification. An automated platform could be programmed to perform a series of reactions on a small scale to generate a large library of derivatives.

For example, an automated workflow could be designed as follows:

Aldehyde Modification: The aldehyde group could be subjected to a panel of reactions such as reductive amination, Wittig reactions, or aldol (B89426) condensations with various partners.

Alkyne Functionalization: The terminal alkyne of each product from step 1 could then undergo a suite of catalytic reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, with a diverse set of azides. researchgate.net

This automated approach would enable the rapid generation of hundreds or thousands of unique, complex molecules from a single, versatile building block, significantly accelerating the discovery of new bioactive compounds or functional materials. chemrxiv.org

Advanced Applications in Chemical Biology and Supramolecular Chemistry

The unique structural features of this compound make it a highly promising tool for advanced applications in chemical biology and supramolecular chemistry.

Chemical Biology: The terminal alkyne (propargyl group) is a cornerstone of bioorthogonal chemistry. nih.govacs.orgnih.gov This field involves chemical reactions that can occur in living systems without interfering with native biological processes. acs.orgnih.gov The alkyne group can react specifically with an azide (B81097) partner via the highly efficient "click" reaction. researchgate.netenamine.net This opens up numerous possibilities:

Bioconjugation: The compound can be used to label biomolecules. For instance, after reacting the aldehyde with an amine on a protein to form an imine (which can be reduced to a stable amine), the appended alkyne can be "clicked" with an azide-functionalized probe (e.g., a fluorescent dye or a biotin (B1667282) tag) for imaging or purification. nih.gov

Prodrug Activation: The propargyl group can be used as a caging moiety for bioactive molecules, which can then be selectively released at a target site using metal-catalyzed deprotection schemes. nih.goved.ac.uk

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Prop-2-yn-1-ylbenzaldehyde, and how can purity be optimized during synthesis?

  • Methodological Answer : A Claisen-Schmidt condensation or Sonogashira coupling can be employed. For example, analogous aldehyde-propargyl reactions require palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide in an inert atmosphere. Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Characterization via ¹H/¹³C NMR and GC-MS ensures structural integrity and purity (>95%) .

Q. How should researchers characterize the electronic effects of the propargyl group in this compound?

  • Methodological Answer : UV-Vis spectroscopy (200–400 nm range) and DFT calculations (B3LYP/6-31G* basis set) can assess conjugation between the propargyl group and benzaldehyde moiety. X-ray crystallography (as in analogous compounds) reveals planarity deviations; for example, 4-(Prop-2-yn-1-yloxy)benzaldehyde shows near-planar conformation due to π-conjugation between the carbonyl and propargyl oxygen lone pairs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis and purification. PPE (gloves, goggles, lab coat) is mandatory. In case of inhalation, move to fresh air and administer oxygen if needed. First-aid measures for skin contact include rinsing with water for 15 minutes. Toxicity data for similar propargyl derivatives indicate potential respiratory irritation, necessitating respiratory protection during aerosol-generating steps .

Advanced Research Questions

Q. How does the propargyl group in this compound influence its reactivity in cycloaddition or click chemistry applications?

  • Methodological Answer : The terminal alkyne in the propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). Kinetic studies (monitored via IR spectroscopy) show reaction rates depend on solvent polarity (e.g., DMF accelerates click reactions vs. THF). Competing side reactions (e.g., Glaser coupling) can be suppressed using excess ascorbic acid as a reductant .

Q. What intermolecular interactions dominate the crystal packing of this compound derivatives?

  • Methodological Answer : X-ray diffraction of 4-(Prop-2-yn-1-yloxy)benzaldehyde reveals π-π stacking (3.5–4.0 Å interplanar distances) and Csp–H⋯O hydrogen bonds (2.2–2.5 Å). These interactions form ladder-like structures, stabilized by van der Waals forces. Synchrotron data collection (λ = 0.71073 Å) at 100 K improves resolution for weak interactions .

Q. How can computational modeling predict the adsorption behavior of this compound on indoor surfaces?

  • Methodological Answer : Molecular dynamics simulations (GROMACS, CHARMM force field) model adsorption on silica or cellulose surfaces. Free energy calculations (Umbrella Sampling) quantify binding affinities. Experimental validation via QCM-D (Quartz Crystal Microbalance with Dissipation) measures mass uptake, correlating with simulated adsorption isotherms .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between NMR and IR data (e.g., unexpected carbonyl shifts) may arise from solvent polarity or tautomerism. Cross-validate with high-resolution MS and single-crystal XRD. For example, in 5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde, XRD confirmed a planar geometry despite NMR suggesting slight distortion due to dynamic effects .

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2-Prop-2-yn-1-ylbenzaldehyde

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